3-amino-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride
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Overview
Description
3-amino-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride is a chemical compound that belongs to the class of indenone derivatives This compound is characterized by the presence of amino and methoxy functional groups attached to the indenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-amino-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, acetic acid
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-amino-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease, it may act as an acetylcholinesterase inhibitor, increasing the levels of acetylcholine in the brain and improving cholinergic function . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Donepezil Hydrochloride: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Indanone Derivatives: Compounds with similar core structures but different functional groups, such as 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.
Uniqueness
3-amino-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to its specific combination of amino and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-amino-5,7-dimethoxy-2,3-dihydroinden-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-6-3-7-8(12)5-9(13)11(7)10(4-6)15-2;/h3-4,8H,5,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYIHMMNMIGGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC2N)C(=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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